molecular formula C13H14N2O B14278180 (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine

(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine

Cat. No.: B14278180
M. Wt: 214.26 g/mol
InChI Key: CHZIOEHHIGKJBL-RVDMUPIBSA-N
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Description

(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methyl-2,3,4,9-tetrahydrocarbazole.

    Formation of the Ylidene Group: The carbazole derivative is then reacted with hydroxylamine under specific conditions to form the ylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential therapeutic effects.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of the derivative.

    7-methylcarbazole: A closely related compound with a similar structure.

    Hydroxylamine derivatives: Compounds with similar functional groups.

Uniqueness

(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine

InChI

InChI=1S/C13H14N2O/c1-8-5-6-9-10-3-2-4-11(15-16)13(10)14-12(9)7-8/h5-7,14,16H,2-4H2,1H3/b15-11+

InChI Key

CHZIOEHHIGKJBL-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C3=C(N2)/C(=N/O)/CCC3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=NO)CCC3

Origin of Product

United States

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